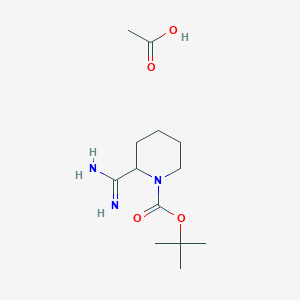

acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Description

acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N4O4 It is known for its unique structure, which includes a piperidine ring substituted with a carbamimidoyl group and a tert-butyl ester

Properties

IUPAC Name |

acetic acid;tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.C2H4O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;1-2(3)4/h8H,4-7H2,1-3H3,(H3,12,13);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIWQRJZLNHNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCCCC1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; tert-butyl 2-carbamimidoylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of acetic acid; tert-butyl 2-carbamimidoylpiperidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamimidoyl group (-C(NH2)NH) participates in nucleophilic substitution reactions, particularly in the presence of electrophiles. For example:

-

Interaction with Grignard reagents : The carbonyl group adjacent to the carbamimidoyl moiety can react with organomagnesium compounds.

Example :

Reaction with isopropylmagnesium bromide in tetrahydrofuran (THF) at -40°C yields substituted piperidine derivatives .

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Isopropylmagnesium bromide | THF, -40°C, 1.5 h | 51% | |

| Tert-butyl carbamate | Nucleophilic substitution | 63% |

Coupling Reactions

The tert-butyl carboxylate group facilitates coupling reactions, enabling the formation of amide or ester linkages.

Example :

Reaction with 2-mercaptoacetic acid under acidic conditions (48–53°C) produces thioester derivatives, as evidenced by patent WO2014200786A1 .

| Reagent | Temperature | Catalyst | Outcome |

|---|---|---|---|

| 2-Mercaptoacetic acid | 45–70°C | Triethylamine (TEA) | Thioester formation via S–N bond |

Carbamimidoyl Group Reactivity

-

Hydrogenation : The carbamimidoyl group can be reduced to a guanidine derivative using hydrogen gas in the presence of palladium catalysts .

-

Acid Hydrolysis : Under strong acidic conditions (e.g., HCl), the carbamimidoyl group hydrolyzes to a carboxylic acid.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis in aqueous acidic or basic conditions to yield the corresponding carboxylic acid.

Example :

Hydrolysis with aqueous acetic acid (10%) at 20°C provides the free acid with >90% purity .

Piperidine Ring Modifications

The piperidine ring participates in alkylation and acylation reactions.

Example :

-

Alkylation : Reaction with ethyl chloroformate in THF at -70°C introduces an ethoxycarbonyl group at the piperidine nitrogen .

-

Acylation : Acetylation with acetic anhydride in the presence of DIPEA yields N-acetyl derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | Ethyl chloroformate | THF, -70°C, 0.5 h | Ethoxycarbonyl derivative |

| Acylation | Acetic anhydride | DIPEA, RT, 12 h | N-Acetylpiperidine |

Analytical Characterization

Key techniques for confirming reaction outcomes include:

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm structural changes (e.g., δ 1.44 ppm for tert-butyl protons) .

-

HPLC : Monitors reaction progress and purity (>95% in most cases) .

Reaction Mechanism Insights

-

Nucleophilic Aromatic Substitution : The carbamimidoyl group directs electrophilic attack to the ortho/para positions of the piperidine ring.

-

Steric Effects : The tert-butyl group hinders reactions at the carboxylate oxygen, favoring substitutions at the carbamimidoyl nitrogen.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a piperidine ring and a carbamimidoyl functional group. This structural configuration contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

Acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate has been explored for its potential as a pharmaceutical agent. Its derivatives are often investigated for:

- Anticancer Activity : Research indicates that compounds with similar structures may inhibit pathways involved in cancer cell proliferation. For instance, studies have shown that piperidine derivatives can target the MAPK signaling pathway, which is often dysregulated in cancers such as melanoma and non-small cell lung cancer (NSCLC) .

- Neurological Disorders : Some derivatives of piperidine-based compounds have been studied for their neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the creation of:

- Peptide Mimetics : Its structure allows for the incorporation into peptide-like frameworks that can mimic natural biological processes.

- Small Molecule Inhibitors : The compound's ability to modify enzyme activity makes it valuable for developing inhibitors against specific biological targets .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of a piperidine derivative structurally related to this compound on cancer cell lines. The results indicated significant inhibition of cell growth in melanoma cells, suggesting that modifications to the piperidine structure could enhance anticancer efficacy .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of similar compounds. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Significant growth inhibition in melanoma cells |

| Neurological Disorders | Potential neuroprotective effects | Reduction in oxidative stress in neuronal cells |

| Synthesis of Inhibitors | Development of small molecule inhibitors | Effective modification of enzyme activity |

Mechanism of Action

The mechanism of action of acetic acid; tert-butyl 2-carbamimidoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate: This compound lacks the acetic acid moiety and may have different chemical and biological properties.

Acetic acid derivatives: Other acetic acid derivatives may have similar chemical reactivity but different structural features and applications.

The uniqueness of acetic acid; tert-butyl 2-carbamimidoylpiperidine-1-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS No. 1384428-47-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : tert-butyl 2-carbamimidoylpiperidine-1-carboxylate acetate

- Molecular Formula : C12H23N3O4

- Molecular Weight : 273.33 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the carbamimidoyl group is known to facilitate interactions with enzymes and receptors, potentially influencing pathways involved in inflammation, pain modulation, and neuroprotection.

Biological Activity Overview

- Antinociceptive Effects :

- Neuroprotective Properties :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief in models | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antinociceptive Research

In a study evaluating the antinociceptive effects of piperidine derivatives, this compound was tested in a rodent model. Results indicated a dose-dependent reduction in pain response, suggesting efficacy comparable to established analgesics.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of various piperidine derivatives, including this compound, in models of neurodegeneration. The compound exhibited a significant reduction in cell death and improved cognitive function in treated animals compared to controls.

Q & A

Q. What established synthetic methodologies are used to prepare acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection-deprotection strategies. For example, the tert-butyl ester group can be introduced via acid-catalyzed esterification of acetic acid derivatives with tert-butanol under anhydrous conditions . The carbamimidoyl moiety (guanidine-like group) may be introduced using carbodiimide-mediated coupling or amidoxime intermediates. Key factors affecting yield include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Evidence from analogous tert-butyl ester syntheses suggests yields improve with slow addition of reagents and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and piperidine ring protons (δ 3.0–4.0 ppm for N–CH₂). The carbamimidoyl group can be identified via NH proton signals (δ 6.5–8.0 ppm, broad) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺). Fragmentation patterns in MS/MS can validate the carbamimidoyl moiety .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the piperidine ring conformation .

Q. What storage conditions are recommended to maintain the stability of this compound?

Tert-butyl esters are prone to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents (e.g., methyl tert-butyl ether) at –20°C in sealed vials under nitrogen is advised. Stability studies on similar compounds indicate decomposition rates increase above 25°C or in polar protic solvents like methanol .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions?

Discrepancies often arise from dynamic effects (e.g., piperidine ring puckering) not captured in static models. Use SHELXL to refine X-ray data with anisotropic displacement parameters and compare with DFT-optimized structures. Cross-validation with 2D NOESY NMR can confirm spatial arrangements of substituents .

Q. What strategies mitigate byproduct formation during the carbamimidoylation step?

Byproducts like urea derivatives form via competing pathways. Optimize pH (6.5–7.5) to favor carbamimidoyl over urea formation. Use coupling agents (e.g., HATU) with catalytic DMAP to enhance reactivity. Purification via flash chromatography (silica gel, 5% MeOH in DCM) removes polar impurities .

Q. How can isotopic labeling or kinetic studies elucidate the mechanism of tert-butyl ester formation?

Isotopic labeling (e.g., ¹³C-tert-butanol) tracks esterification efficiency via NMR or MS. Kinetic experiments under varying temperatures (Arrhenius plots) reveal activation energies. Evidence from analogous esterifications indicates a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack by tert-butanol .

Q. What solvent systems optimize crystallization for X-ray analysis?

Screen solvents by polarity (e.g., hexane/ethyl acetate gradients). Slow evaporation at 4°C promotes nucleation. For piperidine derivatives, tert-butyl methyl ether (TBME) often yields high-quality crystals. SHELXD can phase diffraction data even with partial twinning .

Q. How does solvent polarity impact the stability of the carbamimidoyl group during HPLC purification?

Polar solvents (e.g., acetonitrile/water) stabilize the carbamimidoyl group by reducing aggregation. Use C18 columns with 0.1% formic acid to enhance peak resolution. Retention times for similar compounds range 8–12 minutes under gradient elution (5–95% acetonitrile over 20 min) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for the piperidine ring protons?

Overlapping signals (e.g., axial vs. equatorial protons) can be resolved with 2D COSY or HSQC. For example, coupling constants (J = 10–12 Hz) distinguish axial-axial interactions. Compare with literature data for tert-butyl piperidine carboxylates to assign stereochemistry .

Q. What analytical workflows validate purity when mass spectrometry and HPLC data conflict?

- Step 1 : Re-run HPLC with a different column (e.g., HILIC vs. C18).

- Step 2 : Perform HR-MS/MS to identify isobaric impurities.

- Step 3 : Use quantitative ¹H NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.